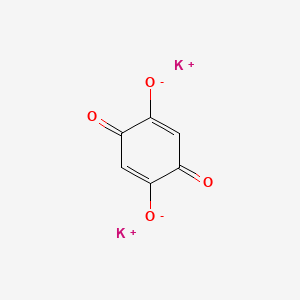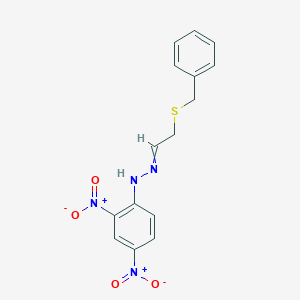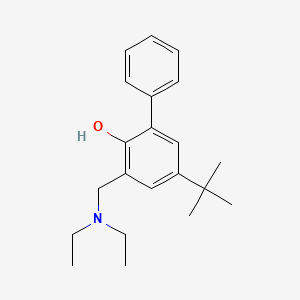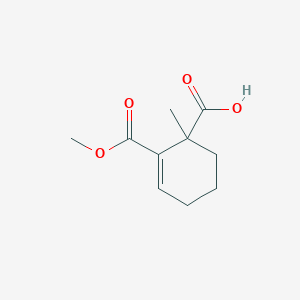
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt, also known as dipotassium 2,5-dihydroxy-1,4-benzoquinone, is an organic compound with the molecular formula (C_6H_2K_2O_4). This compound is a derivative of 2,5-dihydroxy-1,4-benzoquinone, where the hydrogen atoms of the hydroxyl groups are replaced by potassium ions. It is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the hydroxyl groups, resulting in the formation of the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors and controlled reaction conditions to ensure high yield and purity. The process involves the careful addition of potassium hydroxide to a solution of 2,5-dihydroxy-1,4-benzoquinone, followed by purification steps such as filtration and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes and proteins involved in oxidative stress and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: The parent compound, which lacks the potassium ions.
2,3,5,6-Tetrahydroxy-1,4-benzoquinone: A similar compound with additional hydroxyl groups.
2,5-Dihydroxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione: A derivative with a long alkyl chain.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt is unique due to its potassium ions, which enhance its solubility in water and influence its chemical reactivity. This makes it particularly useful in aqueous reactions and biological studies.
Properties
CAS No. |
2881-40-5 |
|---|---|
Molecular Formula |
C6H2K2O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
dipotassium;3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C6H4O4.2K/c7-3-1-4(8)6(10)2-5(3)9;;/h1-2,7,10H;;/q;2*+1/p-2 |
InChI Key |
IUMCPOTVJAMFIA-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)[O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)




![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)

![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
